An In-depth Technical Guide to the Chemical Properties of N-acetyl-L-cysteine-N'-methylamide (Ac-Cys-NHMe)
An In-depth Technical Guide to the Chemical Properties of N-acetyl-L-cysteine-N'-methylamide (Ac-Cys-NHMe)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-cysteine-N'-methylamide (Ac-Cys-NHMe) is a modified cysteine dipeptide that serves as a critical building block in advanced biochemical techniques, most notably in Lysine Acylation using Conjugating Enzymes (LACE).[1] This guide provides a comprehensive overview of the known chemical properties of Ac-Cys-NHMe, offering a valuable resource for researchers in chemistry, biochemistry, and pharmacology. The document details its physicochemical characteristics, spectroscopic data, reactivity, and involvement in biochemical pathways, with a comparative analysis to its parent compound, N-acetyl-L-cysteine (NAC). All quantitative data are presented in structured tables, and key experimental workflows and pathways are visualized using Graphviz diagrams.
Physicochemical Properties
Ac-Cys-NHMe is a white crystalline solid at room temperature. Its structure features an N-acetylated amino terminus and a C-terminal methylamide, modifications that alter its chemical behavior compared to native cysteine or N-acetylcysteine.
General and Structural Properties
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-acetamido-N-methyl-3-sulfanylpropanamide | [2] |
| Molecular Formula | C₆H₁₂N₂O₂S | |
| Molecular Weight | 176.24 g/mol | |
| CAS Number | 10061-65-1 | |
| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)NC |
Solubility and Partitioning
| Property | Value | Source(s) |
| Solubility in Water | Soluble up to 100 mM | |
| Solubility in DMSO | Soluble up to 100 mM | |
| Computed LogP | -1.3 |
Acid-Base Properties
The key ionizable group in Ac-Cys-NHMe is the thiol side chain. The pKa of this group is crucial for its nucleophilicity and role in biochemical reactions.
| Property | Value | Method | Source(s) |
| Calculated pKa (thiol) | 8.58 | Density Functional Theory |
Thermal Properties
Experimental melting and boiling points for Ac-Cys-NHMe are not well-documented in the literature. It is presumed that, like many small peptides, it would decompose at elevated temperatures before boiling. For reference, the melting point of N-acetyl-L-cysteine is in the range of 108-110 °C.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of Ac-Cys-NHMe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of Ac-Cys-NHMe. The following tables summarize the reported chemical shifts.
¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Cys) | 8.16 | d | 8.0 |
| NH (NHMe) | 7.82 | q | 4.6 |
| Hα (Cys) | 4.35 | m | - |
| Hβ (Cys) | 2.75, 2.65 | m | - |
| CH₃ (NHMe) | 2.59 | d | 4.6 |
| SH (Cys) | 1.88 | t | 8.7 |
| CH₃ (Ac) | 1.84 | s | - |
¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Carbon | Chemical Shift (ppm) |
| C=O (Amide) | 170.9 |
| C=O (Acetyl) | 169.3 |
| Cα (Cys) | 54.1 |
| Cβ (Cys) | 26.0 |
| CH₃ (NHMe) | 25.6 |
| CH₃ (Ac) | 22.5 |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3300-3500 |
| C-H Stretch | 2850-3000 |
| S-H Stretch | 2550-2600 (often weak) |
| C=O Stretch (Amide) | 1630-1680 |
| N-H Bend (Amide) | 1510-1570 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Ac-Cys-NHMe.
Expected Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 177.0692 |
| [M+Na]⁺ | 199.0511 |
Reactivity and Stability
The chemical reactivity of Ac-Cys-NHMe is dominated by the nucleophilic thiol group of the cysteine residue. This thiol can undergo oxidation to form disulfides or be targeted by electrophilic reagents. The stability of Ac-Cys-NHMe in solution is influenced by factors such as pH, temperature, and the presence of oxidizing agents. Like other thiol-containing compounds, it is susceptible to oxidation, which can lead to the formation of dimers and other oxidized species.
Experimental Protocols
Synthesis of Ac-Cys-NHMe
While Ac-Cys-NHMe is commercially available, a general protocol for its synthesis in a research setting would involve the coupling of N-acetyl-L-cysteine to methylamine. A common approach for amide bond formation is the use of a carbodiimide coupling agent.
General Solution-Phase Synthesis Protocol:
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Activation of N-acetyl-L-cysteine: Dissolve N-acetyl-L-cysteine (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide). An activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) can be added to improve efficiency and reduce side reactions.
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Coupling Reaction: Add methylamine (in a suitable form, such as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like diisopropylethylamine) (1.2 equivalents) to the activated N-acetyl-L-cysteine solution.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). The filtrate is then typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is dried over a desiccant (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Ac-Cys-NHMe.
Characterization Methods
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NMR Spectroscopy: The purified product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.
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Mass Spectrometry: High-resolution mass spectrometry should be used to confirm the exact mass of the synthesized compound.
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Purity Analysis: The purity of the final product can be assessed by high-performance liquid chromatography (HPLC).
Biochemical Involvement and Applications
The primary application of Ac-Cys-NHMe is in the Lysine Acylation using Conjugating Enzymes (LACE) technique. This chemoenzymatic method allows for the site-specific modification of proteins at lysine residues.
The LACE Technique Workflow
The LACE technique involves a two-step process where Ac-Cys-NHMe is first converted into a reactive peptide thioester, which is then conjugated to a target protein by the SUMO-conjugating enzyme Ubc9.
Caption: Workflow of the LACE technique for site-specific protein modification.
A Putative Signaling Pathway Involving LACE-Modified Proteins
Proteins modified using the LACE technique can be used to probe or modulate cellular signaling pathways. For example, a growth factor receptor could be site-specifically labeled with a fluorescent probe to study its trafficking and downstream signaling.
Caption: A hypothetical signaling cascade initiated by a LACE-modified receptor.
Conclusion
Ac-Cys-NHMe is a valuable chemical tool with well-defined physicochemical and spectroscopic properties. Its primary utility lies in its role as a precursor in the LACE technique, enabling precise, site-specific protein modification for a range of applications in chemical biology and drug development. While some experimental data, such as its melting point and a detailed solution-phase synthesis protocol, are not extensively reported, the available information provides a solid foundation for its use in research. Further studies to fully characterize its reactivity, stability, and biological fate will undoubtedly expand its applications in the future.
